N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including an isoxazolo[5,4-b]pyridine core, which is substituted with ethylphenyl and fluorophenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N4-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the isoxazolo[5,4-b]pyridine core.
Introduction of Substituents: The ethylphenyl and fluorophenyl groups are introduced through substitution reactions, often using reagents such as alkyl halides and aryl fluorides.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.
Chemical Reactions Analysis
N~4~-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N4-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N~4~-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(4-ETHYLPHENYL)-2-(2-((3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE)HYDRAZINO)-2-OXOACETAMIDE
- N-(4-ETHYLPHENYL)-2,2,2-TRIFLUOROACETAMIDE
These compounds share structural similarities but differ in specific substituents or functional groups, which can lead to differences in their chemical properties and reactivity. The uniqueness of N4-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical behavior.
Properties
Molecular Formula |
C22H18FN3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2/c1-3-14-6-4-5-7-18(14)24-21(27)17-12-19(15-8-10-16(23)11-9-15)25-22-20(17)13(2)26-28-22/h4-12H,3H2,1-2H3,(H,24,27) |
InChI Key |
XSIPNMMSMPAIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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